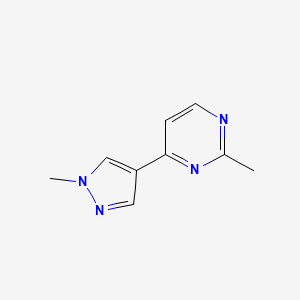

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Vue d'ensemble

Description

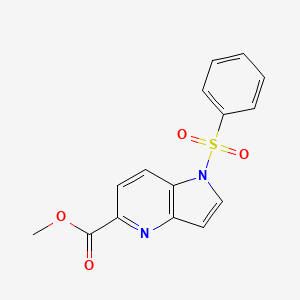

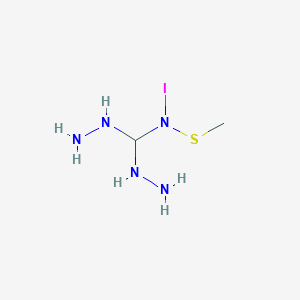

“2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine” is a chemical compound that belongs to the class of pyrazole and pyrimidine derivatives . It is a complex molecule that has potential applications in various fields, including medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine”, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, Suzuki coupling reactions have been used to synthesize related compounds .Molecular Structure Analysis

The molecular structure of “2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine” can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . The InChI code for this compound is 1S/C6H7N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving “2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine” can be complex and varied. For instance, it can participate in Buchwald–Hartwig amination reactions . More research is needed to fully understand the range of reactions this compound can undergo.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine” include a molecular weight of 121.14 . It is a colorless to yellow liquid or semi-solid or solid or lump . More detailed properties such as melting point, boiling point, solubility, and others are not provided in the retrieved sources.Applications De Recherche Scientifique

Antiviral Properties and Enzyme Inhibition

2-Methyl-4-(1-Methyl-1H-Pyrazol-4-yl)pyrimidine derivatives have been identified with notable antiviral properties. A specific study revealed a series of derivatives that exhibited significant improvement in antiviral activity, with one achieving a 4000-fold improvement at a subnanomolar level of inhibition. This activity was linked to the inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway, essential for viral replication in infected cells (Munier-Lehmann et al., 2015).

Synthetic Methodologies

Innovative synthetic methods have been developed for pyrazolo[1,5-a]pyrimidines, utilizing ultrasonic sonochemical methods. This approach facilitates the synthesis through cyclocondensation reactions, showcasing advantages such as simplicity, mild conditions, short reaction times, and high yields. Such methodologies underscore the compound's significance in facilitating streamlined synthetic routes for chemical research (Buriol et al., 2013).

Chemotherapeutic Potential

Pyrimidine, including 2-Methyl-4-(1-Methyl-1H-Pyrazol-4-yl)pyrimidine, has been explored for its potential application in chemotherapy, notably for AIDS. Its combination with the pyrazole nucleus is gaining attention for pharmacological therapeutics, leading to the synthesis of pyrazole-based pyrimidine scaffolds. These compounds present a promising avenue for new drug discoveries due to their potential biological activities and pharmacological benefits (Ajani et al., 2019).

Anticancer Scaffold

The pyrazolo[1,5-a]pyrimidine derivatives are emerging as significant compounds in medicinal chemistry due to their anticancer potential and enzymatic inhibitory activity. Recent advances in synthesis and functionalization highlight their application in developing new drug designs with the pyrazolo[1,5-a]pyrimidine core, demonstrating their versatility and potential in anticancer drug development (Arias-Gómez et al., 2021).

Antibacterial and Insecticidal Activities

Research has also focused on synthesizing pyrimidine linked pyrazole heterocyclics, investigating their insecticidal and antibacterial potentials. These compounds have shown promising results against various bacterial strains and insect species, indicating their potential utility in developing new antibacterial and insecticidal agents (Deohate & Palaspagar, 2020).

Propriétés

IUPAC Name |

2-methyl-4-(1-methylpyrazol-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-10-4-3-9(12-7)8-5-11-13(2)6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXBJPIWMLFKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CN(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

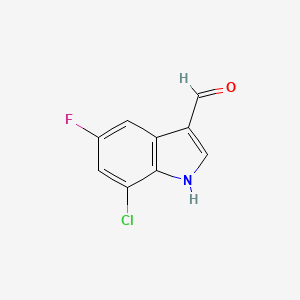

![2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1431640.png)